

# Application Notes and Protocols for ATUX-8385 in Xenograft Models

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## Compound of Interest

Compound Name: ATUX-8385

Cat. No.: B15578060

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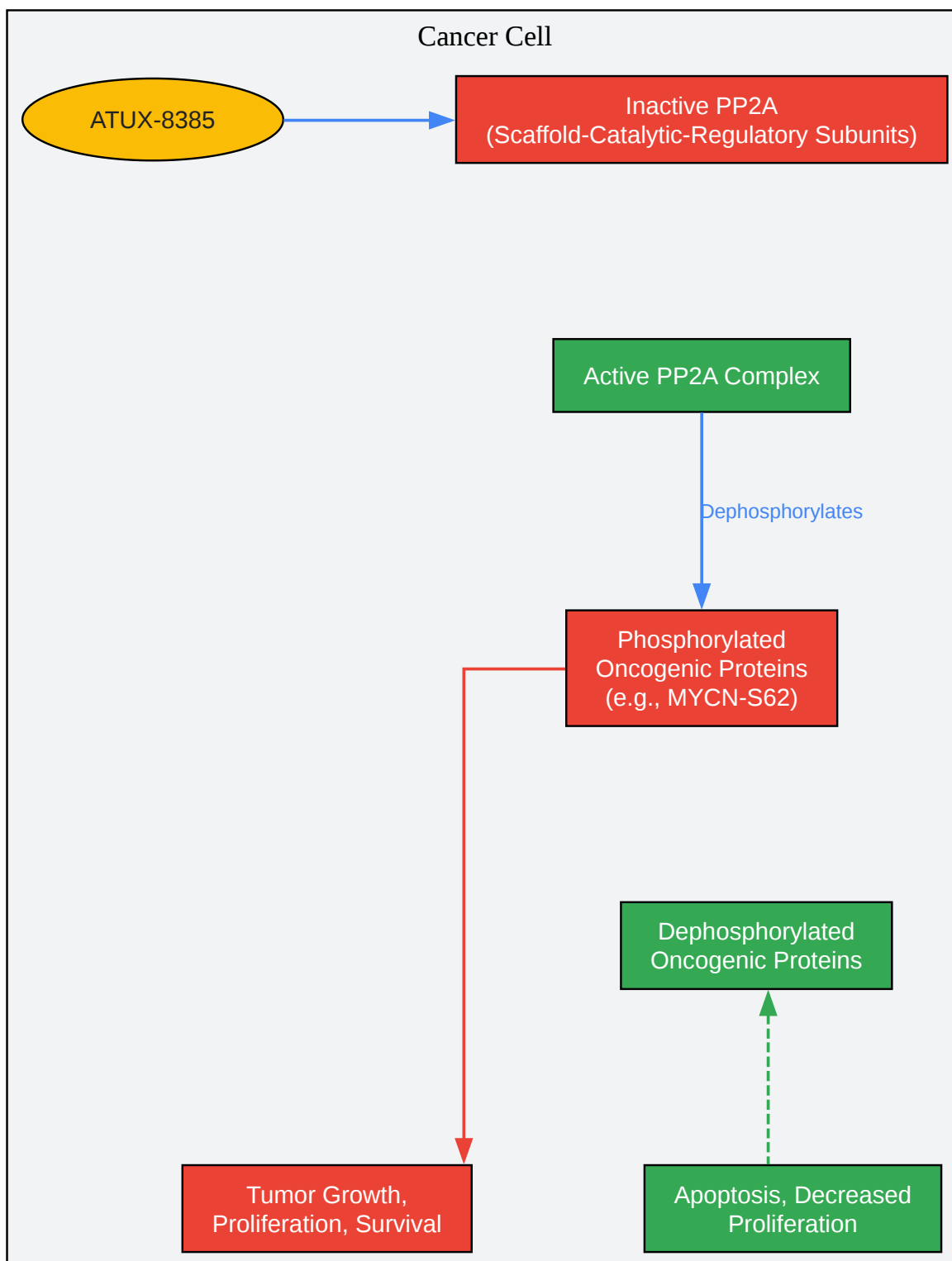
These application notes provide a detailed protocol for evaluating the efficacy of **ATUX-8385**, a novel Protein Phosphatase 2A (PP2A) activator, in xenograft models of cancer. The included methodologies are based on preclinical studies in neuroblastoma and hepatoblastoma.

## Introduction

**ATUX-8385** is a small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is often inactivated in various cancers.<sup>[1]</sup> By activating PP2A, **ATUX-8385** can induce anti-tumor effects, including decreased cell viability, proliferation, and motility, and in some models, a reduction in tumor growth.<sup>[1][2][3]</sup> This document outlines the experimental procedures for establishing xenograft models and assessing the in vivo efficacy of **ATUX-8385**.

## Mechanism of Action: PP2A Activation

**ATUX-8385** functions by binding to the scaffold subunit of the PP2A holoenzyme, PR65, inducing a conformational change that stabilizes the complex and enhances its phosphatase activity.<sup>[4][5][6]</sup> This reactivation of PP2A leads to the dephosphorylation of key oncogenic proteins, thereby inhibiting cancer cell growth and survival. In neuroblastoma, for example, **ATUX-8385** has been shown to lead to the dephosphorylation of MYCN at serine 62, resulting in decreased MYCN protein expression.<sup>[1]</sup>



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Caption: Signaling pathway of **ATUX-8385** as a PP2A activator.

## Data Presentation

### In Vitro Activity of ATUX-8385

Cell Line	Cancer Type	Assay	Endpoint	ATUX-8385 Effect
SK-N-AS	Neuroblastoma	Viability	% Viability	Significant decrease
SK-N-BE(2)	Neuroblastoma	Viability	% Viability	Significant decrease
SH-EP	Neuroblastoma	Viability	% Viability	Significant decrease
WAC2	Neuroblastoma	Viability	% Viability	Significant decrease
COA6 (PDX)	Neuroblastoma	Viability	% Viability	Significant decrease
HuH6	Hepatoblastoma	Proliferation	% Proliferation	Significant decrease
COA67 (PDX)	Hepatoblastoma	Proliferation	% Proliferation	Significant decrease
HuH6	Hepatoblastoma	Viability	% Viability	Significant decrease
COA67 (PDX)	Hepatoblastoma	Viability	% Viability	Significant decrease
HuH6	Hepatoblastoma	Motility	% Wound Closure	Significant decrease
COA67 (PDX)	Hepatoblastoma	Tumorsphere Formation	Number of Tumorspheres	Significant decrease

Note: Specific concentrations and percentage decreases can be found in the cited literature.[\[1\]](#)  
[\[3\]](#)[\[7\]](#)

## In Vivo Efficacy of ATUX-8385 in Xenograft Models

Cancer Type	Cell Line	Animal Model	Treatment	Outcome
Neuroblastoma	SK-N-BE(2)	Athymic Nude Mice	ATUX-8385	Significant decrease in tumor volume and relative tumor growth.[3]
Neuroblastoma	SK-N-AS	Athymic Nude Mice	ATUX-8385	No significant difference in tumor volume or relative tumor growth.[3]
Hepatoblastoma	HuH6/COA67	Murine Model	ATUX-8385 (50 mg/kg/bid)	No significant effect on tumor growth in a pilot study.[7]

## Experimental Protocols

### Cell Culture

- Cell Lines: Human neuroblastoma cell lines (SK-N-AS, SK-N-BE(2)) and hepatoblastoma cell lines (HuH6, COA67 patient-derived xenograft) are recommended.[2][3]
- Culture Media: Culture cells in RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum and 1% antibiotic-antimycotic solution.[8]
- Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO<sub>2</sub>. [8]

### Xenograft Model Establishment

- Animal Model: Use female athymic nude mice, 4-6 weeks old.[3]
- Cell Preparation for Injection:
  - Harvest cells during the logarithmic growth phase.

- Wash cells with sterile phosphate-buffered saline (PBS).
- Resuspend cells in a 1:1 mixture of serum-free media and Matrigel.
- Subcutaneous Injection:
  - Anesthetize the mouse using isoflurane.[8]
  - Inject  $1 \times 10^6$  to  $5 \times 10^6$  cells in a volume of 100-200  $\mu\text{L}$  subcutaneously into the right flank of each mouse.[3][9]
- Tumor Monitoring:
  - Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
  - Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
  - Monitor animal body weight and general health status.

## ATUX-8385 Administration

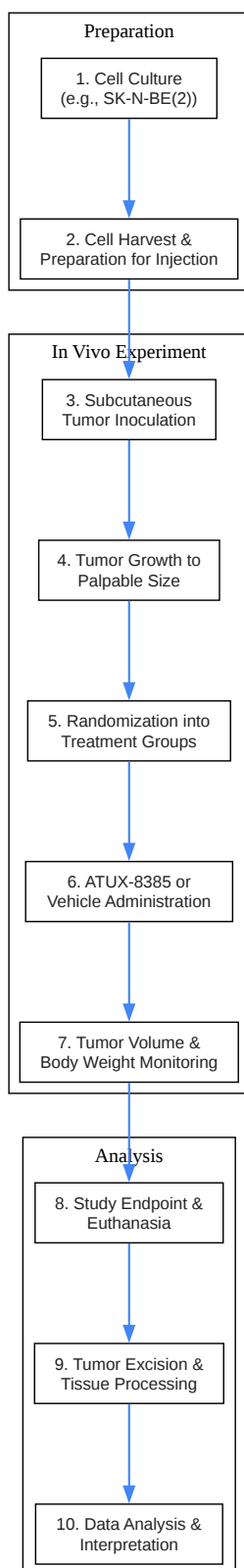
- Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 100-200  $\text{mm}^3$ ).
- Drug Formulation: The formulation for in vivo studies is not explicitly detailed in the provided search results. A common approach for oral gavage is to formulate the compound in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80. Pharmacokinetic studies have used both intravenous (IV) and oral (PO) administration.[1][10]
- Dosing:
  - For pharmacokinetic studies, a single dose of 30 mg/kg was administered orally.[1][10]
  - A pilot efficacy study in hepatoblastoma used 50 mg/kg twice daily (bid).[7]
  - The specific dose for the neuroblastoma efficacy study is not stated, but treatment was carried out for 14 or 21 days.[3]

- Administration Route: Administer **ATUX-8385** via oral gavage or as determined by the study design.
- Control Group: Administer the vehicle solution to the control group of mice.

## Endpoint and Data Analysis

- Study Termination: Euthanize mice when tumors reach a predetermined size (e.g., >1500 mm<sup>3</sup>), or if there are signs of significant morbidity (e.g., >20% body weight loss, ulceration).
- Tissue Collection: At the end of the study, excise tumors, weigh them, and process for further analysis (e.g., histology, western blotting, PCR).
- Data Analysis:
  - Compare the mean tumor volumes between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).
  - Plot tumor growth curves (mean tumor volume  $\pm$  SEM vs. time).
  - Calculate the percent tumor growth inhibition (% TGI).

## Experimental Workflow Diagram



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Caption: Experimental workflow for **ATUX-8385** in xenograft models.

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